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molecular formula C6H6Cl2S B8441738 3-Chloro-2-(chloromethyl)-4-methylthiophene

3-Chloro-2-(chloromethyl)-4-methylthiophene

Cat. No. B8441738
M. Wt: 181.08 g/mol
InChI Key: LRFOJYFEZKZELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776897B2

Procedure details

Thionyl chloride (2.1 ml) was added dropwise to a chloroform (30 ml) solution of (3-chloro-4-methyl-2-thienyl)methanol (2.34 g), followed by stirring at room temperature for 30 minutes. The reaction solution and chloroform were added to a saturated aqueous sodium hydrogen carbonate solution and then the organic layer was separated. Furthermore, the organic layer washed with brine and, after drying over anhydrous sodium sulfate and filtration, the solvent was removed by evaporation under reduced pressure to obtain 3-chloro-2-(chloromethyl)-4-methylthiophene. Sodium cyamide (1.06 g) and water (15 ml) were added to an acetone (9 ml) solution of 3-chloro-2-(chloromethyl)-4-methylthiophene, followed by stirring at 60° C. for 1 hour. After water and ether were added to the reaction solution, the organic layer was separated. Furthermore, the organic layer washed with brine and, after drying over anhydrous sodium sulfate and filtration, the solvent was removed by evaporation under reduced pressure. The resulting crude product was purified by column chromatography (hexane:ethyl acetate=9:1) to obtain 1.33 g of (3-chloro-4-methyl-2-thienyl)acetonitrile (yellow oil).
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[C:10]([CH3:11])=[CH:9][S:8][C:7]=1[CH2:12]O.C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl>[Cl:5][C:6]1[C:10]([CH3:11])=[CH:9][S:8][C:7]=1[CH2:12][Cl:3] |f:2.3|

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2.34 g
Type
reactant
Smiles
ClC1=C(SC=C1C)CO
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
Furthermore, the organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over anhydrous sodium sulfate and filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(SC=C1C)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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